molecular formula C18H17NO8S B2810757 (E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid CAS No. 326882-19-3

(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid

Cat. No.: B2810757
CAS No.: 326882-19-3
M. Wt: 407.39
InChI Key: WIFPZDZJNRLTLB-FPYGCLRLSA-N
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Description

(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid is a useful research compound. Its molecular formula is C18H17NO8S and its molecular weight is 407.39. The purity is usually 95%.
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Scientific Research Applications

Directed Lithiation of Unprotected Benzoic Acids

Directed lithiation techniques are fundamental in synthetic chemistry for introducing functional groups into benzoic acids at specific positions. This approach enables the synthesis of complex molecules for further applications in drug development and materials science. For example, the study by Bennetau et al. (1995) discusses methods for the ortho-lithiation of benzoic acids, which could potentially apply to the synthesis of complex molecules like "(E)-4-(5-(2-carboxyvinyl)-2,3-dimethoxyphenylsulfonamido)benzoic acid" for research and development purposes (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Lanthanide-based Coordination Polymers

The design and synthesis of lanthanide-based coordination polymers using aromatic carboxylic acids offer insights into the development of materials with unique photophysical properties. Sivakumar et al. (2011) explored the syntheses and crystal structures of such polymers, providing a foundation for understanding how derivatives of benzoic acids, including complex structures like "this compound," could be utilized in materials science for their light-harvesting and luminescence properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Antimicrobial Activities of Sulfonamides

Sulfonamides have significant biological activity and are used in various medicinal chemistry applications. Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids, demonstrating over 90% yields under specific conditions. Their research highlights the potential antimicrobial applications of sulfonamide derivatives, pointing towards the relevance of studying compounds like "this compound" for antimicrobial properties (Dineshkumar & Thirunarayanan, 2019).

Molecular and Crystal Structures for MALDI-TOF-MS Matrices

Understanding the molecular and crystal structures of compounds like 2-(4-hydroxyphenylazo)benzoic acid and 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid) is crucial for their application as matrices in MALDI-TOF-MS. These studies offer insights into how complex benzoic acid derivatives could be designed for specific analytical applications, including mass spectrometry, to enhance the detection and analysis of biological molecules (Qian & Huang, 2005).

Meta-C–H Functionalizations of Benzoic Acid Derivatives

Selective C–H bond functionalization is a powerful tool in organic synthesis, enabling the modification of aromatic compounds in a step-economical manner. Research by Li et al. (2016) on meta-C–H olefination of benzoic acid derivatives highlights the synthetic versatility of these compounds. This technique could potentially be applied to the functionalization of complex benzoic acid derivatives, including "this compound," for the development of new materials or drug molecules (Li, Cai, Ji, Yang, & Li, 2016).

Properties

IUPAC Name

4-[[5-[(E)-2-carboxyethenyl]-2,3-dimethoxyphenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8S/c1-26-14-9-11(3-8-16(20)21)10-15(17(14)27-2)28(24,25)19-13-6-4-12(5-7-13)18(22)23/h3-10,19H,1-2H3,(H,20,21)(H,22,23)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPZDZJNRLTLB-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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